molecular formula C10H17NO B14914430 (1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one

(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one

Cat. No.: B14914430
M. Wt: 167.25 g/mol
InChI Key: RLZHPSSARXFRJU-XVKPBYJWSA-N
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Description

(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[321]octan-3-one is a bicyclic organic compound that belongs to the class of azabicyclo compounds It is characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a cyclohexene derivative as a starting material, which undergoes a series of reactions including bromination and cyclization to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes the use of specific solvents and catalysts to facilitate the reactions. For example, the use of dichloromethane as a solvent and calcium oxide as a base has been reported in the literature .

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines, and various substituted bicyclic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form interactions with various biological molecules, influencing their activity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one is unique due to its specific substitution pattern and the presence of a nitrogen atom within the bicyclic structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(1S,5S)-1,8,8-trimethyl-2-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)11-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,12)/t7-,10-/m0/s1

InChI Key

RLZHPSSARXFRJU-XVKPBYJWSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)CC(=O)N2

Canonical SMILES

CC1(C2CCC1(NC(=O)C2)C)C

Origin of Product

United States

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